3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE
Descripción
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring fused with a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C11H9N5O3 |
|---|---|
Peso molecular |
259.22g/mol |
Nombre IUPAC |
3-methyl-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9N5O3/c1-5-9(10(17)19-16-5)15-14-6-2-3-7-8(4-6)13-11(18)12-7/h2-4,16H,1H3,(H2,12,13,18) |
Clave InChI |
PYZSAVXAEZVMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3 |
SMILES canónico |
CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3 |
Solubilidad |
38.4 [ug/mL] |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids or proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-4,5-isoxazoledione: Shares the isoxazole ring but lacks the benzimidazole moiety.
2-oxo-2,3-dihydro-1H-benzimidazole: Contains the benzimidazole structure but not the isoxazole ring.
Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
What sets 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE apart is its combined isoxazole and benzimidazole structures, which confer unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
